

Chemical structure and properties of Delphinidin 3-rutinoside.

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Compound of Interest

Compound Name: Delphinidin 3-rutinoside

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Delphinidin 3-rutinoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-rutinoside, a prominent anthocyanin found in various fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of **Delphinidin 3-rutinoside**. Detailed experimental protocols for its analysis and evaluation, along with a summary of key quantitative data, are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

Delphinidin 3-rutinoside is a glycoside of delphinidin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 3-position of the C-ring of the delphinidin aglycone. Its chemical structure is characterized by the presence of a benzopyrylium ring system with multiple hydroxyl groups, which are crucial for its biological activity.

Table 1: Chemical Identification of **Delphinidin 3-rutinoside**

Identifier	Value
IUPAC Name	(2R,3R,4R,5R,6S)-2-[[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride
Synonyms	Delphinidin-3-O-rutinoside, Tulipanin
CAS Number	15674-58-5
Canonical SMILES	<chem>C[C@H]1--INVALID-LINK--OC[C@H]2--INVALID-LINK--OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O</chem>
Chemical Formula	C ₂₇ H ₃₁ O ₁₆ ⁺ (Cation)[1][2][3]
C ₂₇ H ₃₁ ClO ₁₆ (Chloride Salt)[4][5]	
Molecular Weight	611.52 g/mol (Cation)[1][2]
647.0 g/mol (Chloride Salt)[4][5]	

Physicochemical Properties

The physicochemical properties of **Delphinidin 3-rutinoside** influence its stability, solubility, and bioavailability.

Table 2: Physicochemical Properties of **Delphinidin 3-rutinoside**

Property	Value	Source
Water Solubility	1.16 g/L (Predicted)	ALOGPS[6]
Highly water-soluble (Experimental)	Biolink Group[4]	
logP	0.66 (Predicted)	ALOGPS[6]
-0.93 (Predicted)	ChemAxon[6]	
pKa (Strongest Acidic)	6.37 (Predicted)	ChemAxon[6][7]
pKa (Strongest Basic)	-3.7 (Predicted)	ChemAxon[6][7]
Melting Point	Not Available	
Boiling Point	Not Available	

Biological Activities and Signaling Pathways

Delphinidin 3-rutinoside exhibits a range of biological activities, primarily attributed to its antioxidant and signaling-modulating properties.

Antioxidant Activity

Delphinidin 3-rutinoside is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. This activity is fundamental to its protective effects against various diseases.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Anti-cancer Activity

Delphinidin 3-rutinoside has shown promise as an anti-cancer agent, inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[8][9]

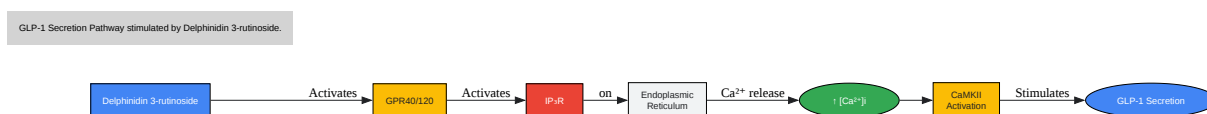
Table 3: In Vitro Anti-proliferative Activity of **Delphinidin 3-rutinoside**

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
NCI-N87	Gastric	24.9	[8][9]
Caco-2	Intestinal	102.5	[8][9]

Signaling Pathways

Delphinidin 3-rutinoside has been shown to modulate several signaling pathways, contributing to its diverse biological effects.

- GLP-1 Secretion Pathway: **Delphinidin 3-rutinoside** stimulates the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells.[4][5][6] This effect is mediated through the activation of G protein-coupled receptors (GPR40/120), leading to an increase in intracellular calcium and the activation of Ca²⁺/calmodulin-dependent kinase II (CaMKII).[4][5][6]



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GLP-1 Secretion Pathway

- Ciliary Muscle Relaxation Pathway: In bovine ciliary smooth muscle, **Delphinidin 3-rutinoside** induces relaxation by activating the endothelin B (ETB) receptor, leading to nitric oxide (NO) production and subsequent activation of the cGMP pathway.[2]

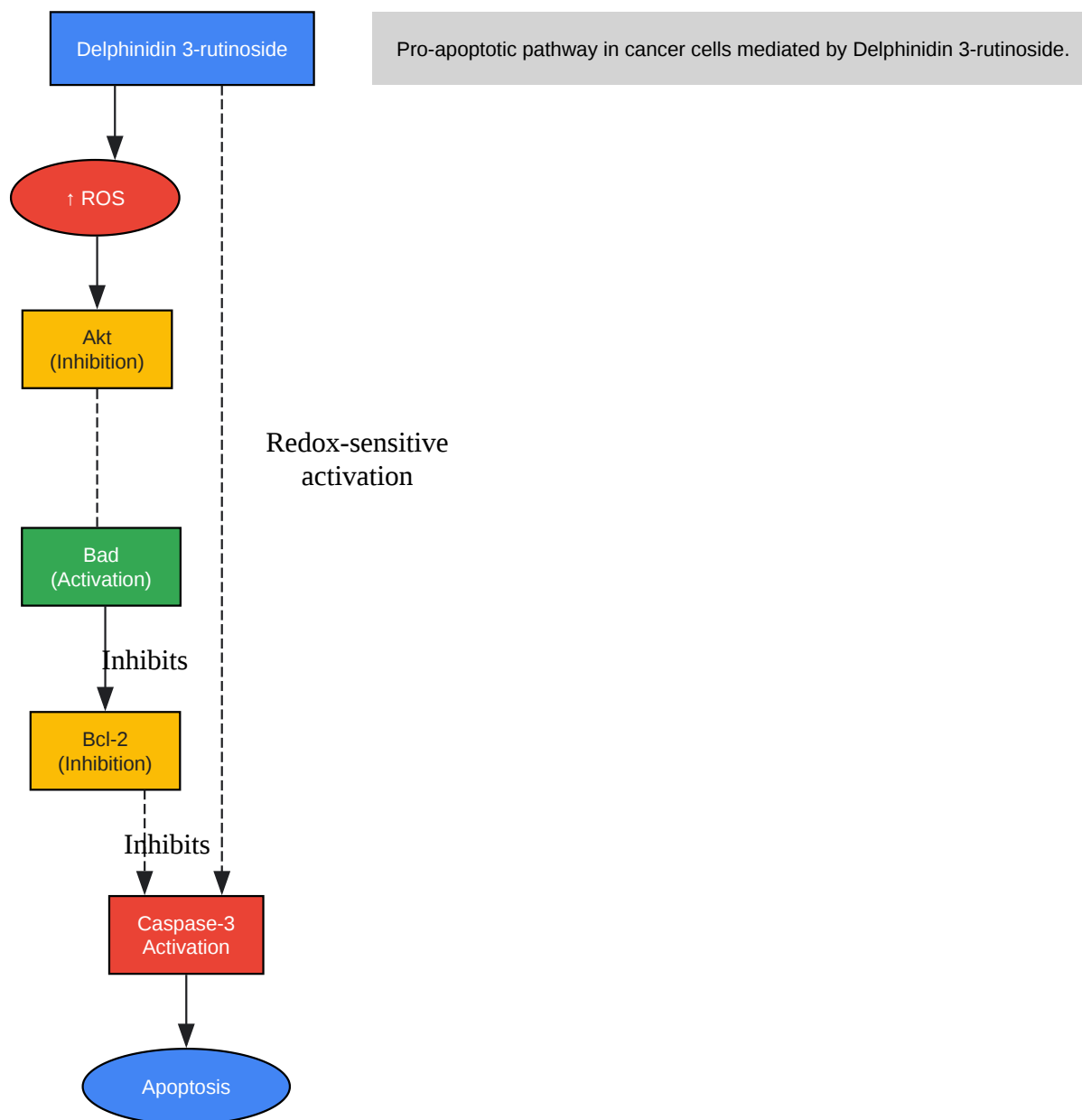
Ciliary muscle relaxation pathway induced by Delphinidin 3-rutinoside.



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Ciliary Muscle Relaxation Pathway

- Pro-apoptotic Pathway in Cancer Cells: **Delphinidin 3-rutinoside** can induce apoptosis in cancer cells through a redox-sensitive mechanism involving the activation of caspase-3 and dysregulation of the Akt/Bad/Bcl-2 pathway.[7]



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Pro-apoptotic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of **Delphinidin 3-rutinoside**.

Physicochemical Property Determination

This protocol outlines a method for determining the water solubility of anthocyanins.^[1]

- **Sample Preparation:** Accurately weigh 1 g of **Delphinidin 3-rutinoside** powder.
- **Dissolution:** Add the powder to 50 mL of deionized water in a beaker.
- **Stirring:** Stir the mixture at room temperature for 1 hour to ensure maximum dissolution.
- **Centrifugation:** Centrifuge the suspension at 7000 x g for 15 minutes to pellet any undissolved material.
- **Supernatant Collection:** Carefully collect 10 mL of the supernatant.
- **Drying and Weighing:** Freeze-dry the collected supernatant at -55°C and weigh the resulting solid to determine the amount of dissolved compound.
- **Calculation:** Calculate the solubility in g/L.

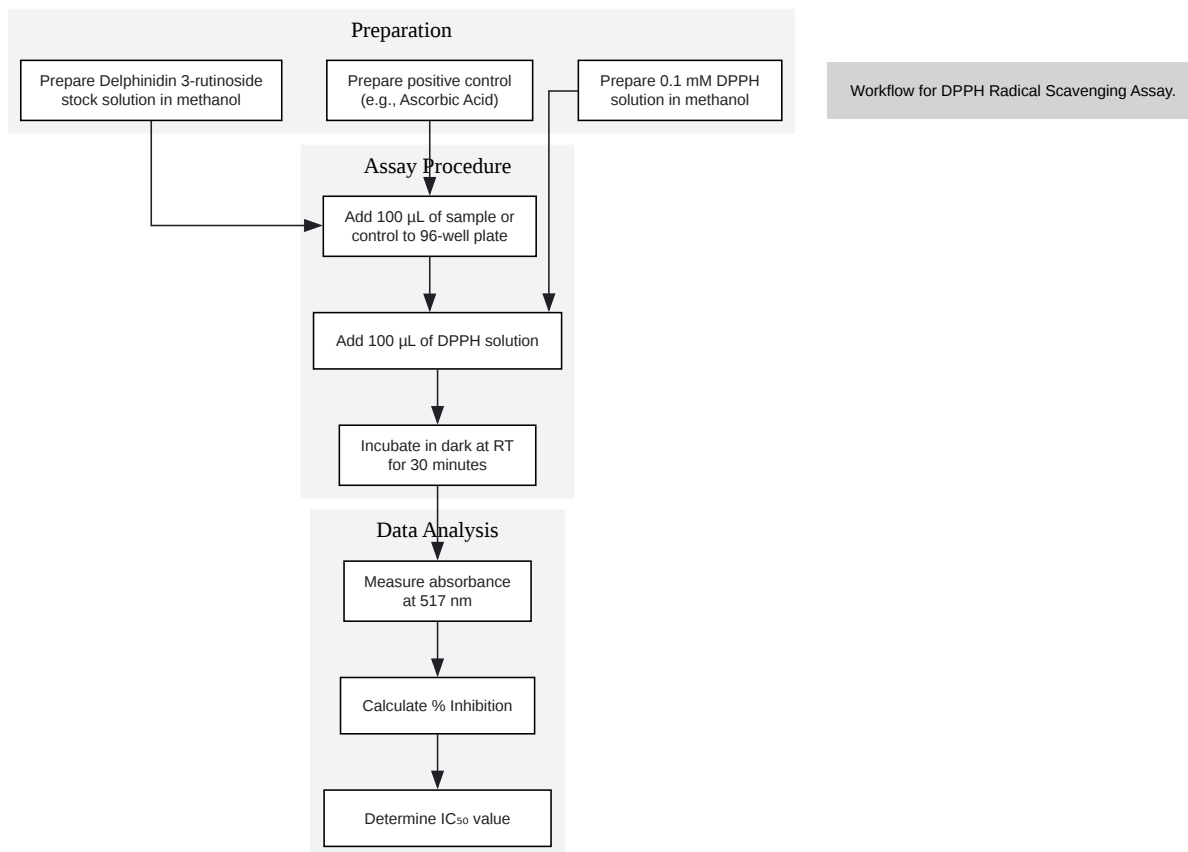
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.^[3]

- **Instrument Calibration:** Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
- **Sample Preparation:** Prepare a 1 mM solution of **Delphinidin 3-rutinoside** in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- **Titration Setup:** Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer and a pH electrode.
- **Acidification:** Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.
- **Titration:** Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

- **Data Recording:** Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units/minute).
- **Endpoint Determination:** Continue the titration until the pH reaches approximately 12-12.5.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Biological Activity Assays

This protocol details the assessment of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.



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DPPH Assay Workflow

- Reagent Preparation:

- Prepare a stock solution of **Delphinidin 3-rutinoside** in methanol.
- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a stock solution of a positive control (e.g., ascorbic acid or Trolox) in methanol.
- Assay Procedure:
 - In a 96-well microplate, add 100 µL of various concentrations of the **Delphinidin 3-rutinoside** solution or the positive control.
 - Add 100 µL of the DPPH solution to each well.
 - For the blank, use 100 µL of methanol instead of the sample.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
 - The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[\[10\]](#)

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[\[11\]](#)[\[12\]](#)

- Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
- Cell Treatment:
 - Seed the cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with various concentrations of **Delphinidin 3-rutinoside** for 30 minutes.
- Stimulate the cells with lipopolysaccharide (LPS; e.g., 40 ng/mL) for 12-24 hours to induce inflammation.
- NO Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Incubate at room temperature for 10-15 minutes.
- Measurement:
 - Measure the absorbance at 540 nm.
- Quantification:
 - Determine the nitrite concentration (a stable product of NO) from a standard curve prepared with sodium nitrite.

This protocol outlines the use of the MTT assay to assess the effect of **Delphinidin 3-rutinoside** on the proliferation of cancer cells.[8]

- Cell Seeding: Seed cancer cells (e.g., NCI-N87 or Caco-2) in a 96-well plate at a suitable density (e.g., 2500 cells/well for NCI-N87, 1250 cells/well for Caco-2) and allow them to attach for 24 hours.[8]
- Cell Treatment: Treat the cells with various concentrations of **Delphinidin 3-rutinoside** for a specified period (e.g., 72 hours).[8]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated control cells.
 - Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

Delphinidin 3-rutinoside is a promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, and anti-cancer properties, mediated through various signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutics and functional foods. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this valuable anthocyanin.

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